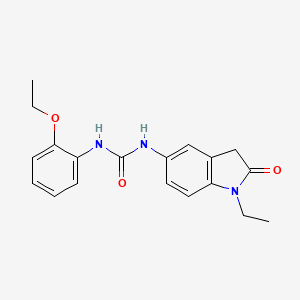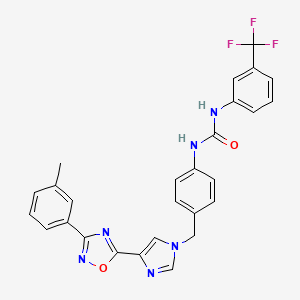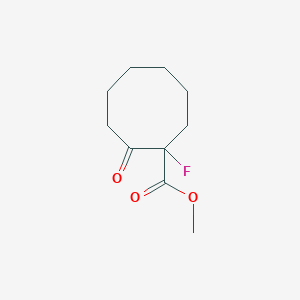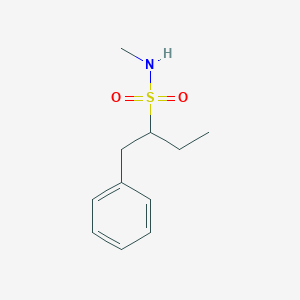![molecular formula C19H25N5O B2627868 3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea CAS No. 2097918-07-3](/img/structure/B2627868.png)
3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of quinazoline, a class of organic compounds with a wide range of biological properties . It has potential implications in various fields of research.
Molecular Structure Analysis
The molecular formula of this compound is C19H25N5O, and it has a molecular weight of 339.443. It contains a quinazoline core, which is a heterocyclic compound that plays a significant role in medicinal chemistry .科学的研究の応用
Facile Synthesis and Reactivity
The compound 3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea and its derivatives have been a focus in the synthesis of complex heterocyclic compounds. Elkholy and Morsy (2006) explored the synthesis of tetrahydroquinoline derivatives, noting the reactivity of these compounds towards various reagents and their potential antimicrobial activity (Elkholy & Morsy, 2006). Similarly, Selvakumar et al. (2018) synthesized morpholine substituted sulfonamide and urea derivatives, showing promising antiviral activities (Selvakumar et al., 2018).
Structural and Chemical Properties
The structural and chemical properties of related compounds have been extensively studied. Tonkikh et al. (2003) and Malinovskii et al. (2000) investigated the crystal structure and reactivity of related quinazoline and thiadiazole compounds, revealing intricate molecular interactions and potential for forming complex structures (Tonkikh et al., 2003); (Malinovskii et al., 2000).
Supramolecular Applications
The compound and its derivatives have shown promise in supramolecular chemistry. Braga et al. (2013) synthesized quinoline urea derivatives and explored their behavior as gelators in the formation of Ag-complexes, highlighting their photophysical properties and potential applications in material science (Braga et al., 2013).
Antioxidant and Biological Studies
Al-azawi (2016) synthesized quinazolin derivatives and evaluated their antioxidant properties, showing significant potential compared to common antioxidants (Al-azawi, 2016). Jinlai et al. (2016) developed a novel tetrahydroquinazolin-2-amine-based sensor for Zn2+ with applications in fluorescence imaging, highlighting the compound's versatility in analytical applications (Jinlai et al., 2016).
特性
IUPAC Name |
1-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-24(2)18-21-13-15-12-16(8-9-17(15)23-18)22-19(25)20-11-10-14-6-4-3-5-7-14/h3-7,13,16H,8-12H2,1-2H3,(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBFQTKDAFKKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(propan-2-yl)-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide](/img/structure/B2627790.png)
![8-(3-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627791.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2627793.png)
![Methyl 3-[(2-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2627794.png)
![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide](/img/structure/B2627795.png)



![2-(4-chlorophenyl)-5-isopropyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2627803.png)



![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2627807.png)